molecular formula C26H25N3O3S2 B2962634 4-[methyl(phenyl)sulfamoyl]-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide CAS No. 330677-40-2

4-[methyl(phenyl)sulfamoyl]-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B2962634
CAS No.: 330677-40-2
M. Wt: 491.62
InChI Key: IXDPLTHMBLRNLO-UHFFFAOYSA-N
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Description

4-[methyl(phenyl)sulfamoyl]-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Mechanism of Action

Preparation Methods

The synthesis of 4-[methyl(phenyl)sulfamoyl]-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. The reaction conditions often involve the use of palladium catalysts and organoboron reagents .

Chemical Reactions Analysis

4-[methyl(phenyl)sulfamoyl]-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[methyl(phenyl)sulfamoyl]-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-[methyl(phenyl)sulfamoyl]-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide include other benzenesulfonamides and thiazole derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. The uniqueness of this compound lies in its combination of sulfonamide and thiazole moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-[methyl(phenyl)sulfamoyl]-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S2/c1-18(2)19-9-11-20(12-10-19)24-17-33-26(27-24)28-25(30)21-13-15-23(16-14-21)34(31,32)29(3)22-7-5-4-6-8-22/h4-18H,1-3H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDPLTHMBLRNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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